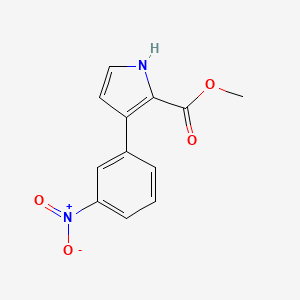
Methyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a nitrophenyl group and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate typically involves the condensation of 3-nitrobenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The resulting intermediate is then esterified using methanol and a dehydrating agent like thionyl chloride or sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of nitrobenzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, often under basic conditions.
Major Products Formed:
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminophenyl-pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate largely depends on its interaction with biological targets. The nitrophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrole ring can also participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their function. These interactions can lead to the modulation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
3-Nitrophenol: A nitroaromatic compound used in the synthesis of dyes and pigments.
Pyridazine and Pyridazinone Derivatives: Heterocyclic compounds with similar pharmacological activities, such as antimicrobial and anticancer properties.
1,2,4-Oxadiazoles: Compounds with diverse biological activities, including antibacterial and antiviral properties.
Uniqueness: Methyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate stands out due to its unique combination of a nitrophenyl group and a pyrrole ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C12H10N2O4 |
|---|---|
Poids moléculaire |
246.22 g/mol |
Nom IUPAC |
methyl 3-(3-nitrophenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H10N2O4/c1-18-12(15)11-10(5-6-13-11)8-3-2-4-9(7-8)14(16)17/h2-7,13H,1H3 |
Clé InChI |
CLHIUTCKCSWGSQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CN1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


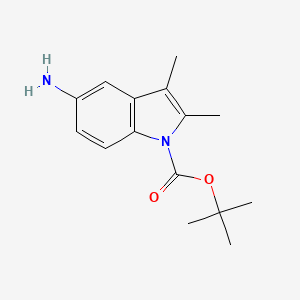
![3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate](/img/structure/B13706748.png)
![N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706769.png)
![(2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride](/img/structure/B13706771.png)
![4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706774.png)
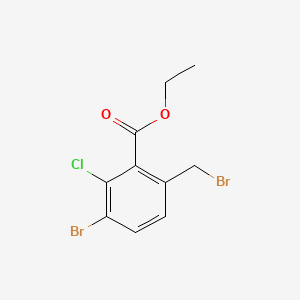
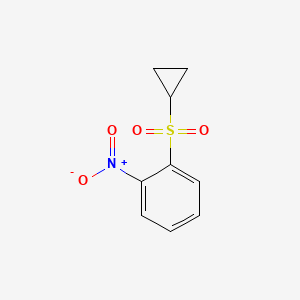
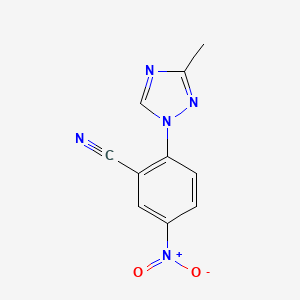
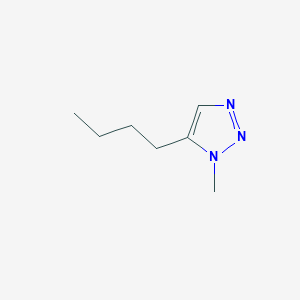
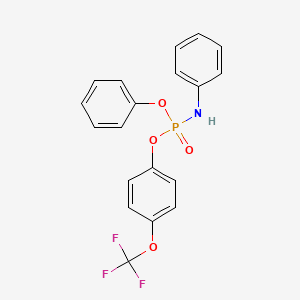
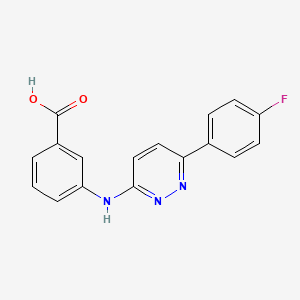
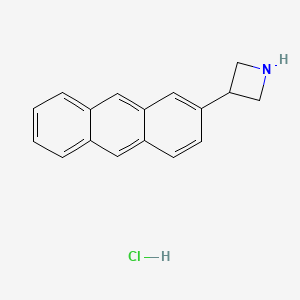
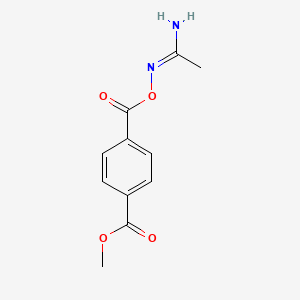
![3-[7-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13706827.png)
